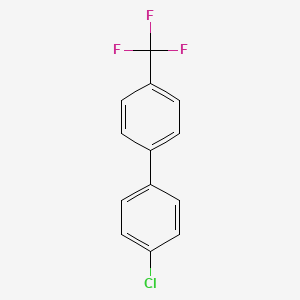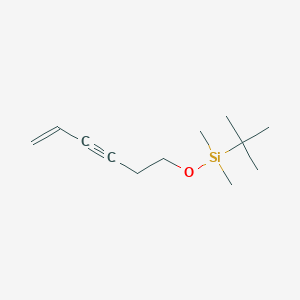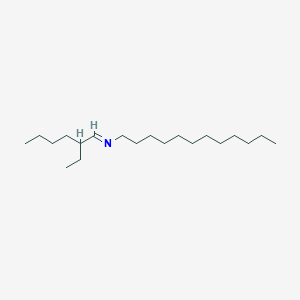
(1E)-N-Dodecyl-2-ethylhexan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N-Dodecyl-2-ethylhexan-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound is notable for its long alkyl chain, which imparts unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Dodecyl-2-ethylhexan-1-imine typically involves the condensation reaction between dodecylamine and 2-ethylhexanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. The reaction mixture is usually refluxed in a suitable solvent such as toluene or benzene, and a dehydrating agent like molecular sieves is often added to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-N-Dodecyl-2-ethylhexan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1E)-N-Dodecyl-2-ethylhexan-1-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of membrane proteins due to its amphiphilic nature.
Industry: Used as a surfactant or emulsifying agent in various industrial processes.
Wirkmechanismus
The mechanism of action of (1E)-N-Dodecyl-2-ethylhexan-1-imine involves its interaction with biological membranes. The long alkyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting membrane-bound proteins and pathways. This can lead to changes in cell signaling and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1E)-N-Dodecyl-2-ethylhexan-1-amine
- (1E)-N-Dodecyl-2-ethylhexan-1-nitrile
- (1E)-N-Dodecyl-2-ethylhexan-1-oxime
Uniqueness
(1E)-N-Dodecyl-2-ethylhexan-1-imine is unique due to its specific imine functional group combined with a long alkyl chain. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
142116-49-2 |
|---|---|
Molekularformel |
C20H41N |
Molekulargewicht |
295.5 g/mol |
IUPAC-Name |
N-dodecyl-2-ethylhexan-1-imine |
InChI |
InChI=1S/C20H41N/c1-4-7-9-10-11-12-13-14-15-16-18-21-19-20(6-3)17-8-5-2/h19-20H,4-18H2,1-3H3 |
InChI-Schlüssel |
BMTHITJOQJYAGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN=CC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


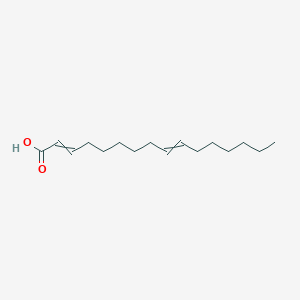
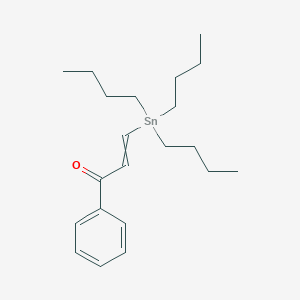
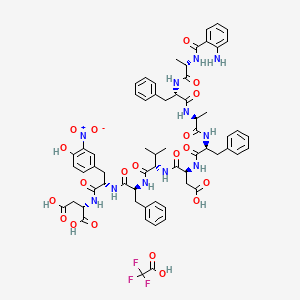
![2-[Bis(morpholin-4-yl)methyl]-4,6-dichlorophenol](/img/structure/B12543531.png)
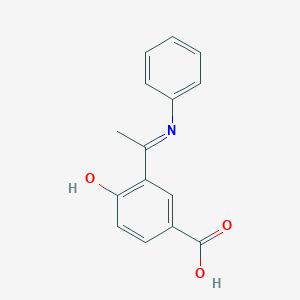
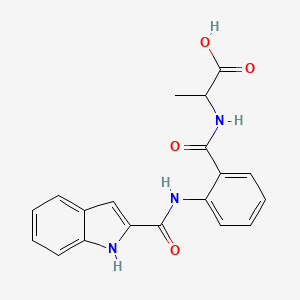
![Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B12543562.png)
![4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide](/img/structure/B12543569.png)
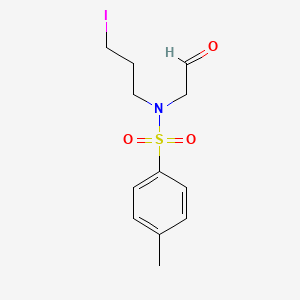
![3-Hydroxy-4-{[N-(pyridine-2-carbonyl)glycyl]amino}benzoic acid](/img/structure/B12543576.png)
![4H-Furo[3,2-c]pyran-2(6H)-one](/img/structure/B12543578.png)

